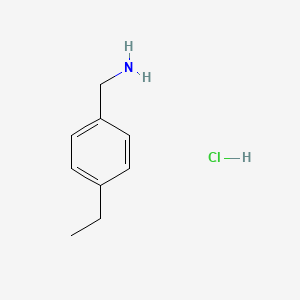

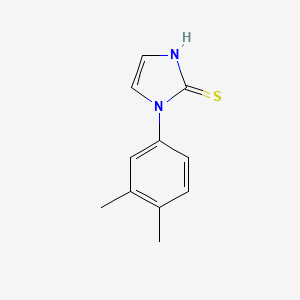

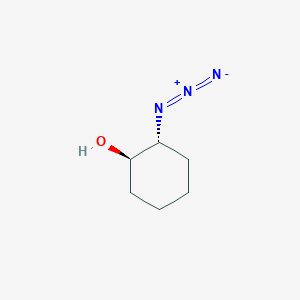

![molecular formula C19H17N3O4S B2514309 (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide CAS No. 873307-15-4](/img/structure/B2514309.png)

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is a derivative of enamide, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar compounds with sulfamoyl and phenyl groups have been investigated for their potential biological activities and molecular properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the enamide moiety through a reaction between an amine and an acrylate. For instance, the synthesis of (2E)-N-(4-chloro-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylprop-2-enamide was achieved, and its structure was confirmed using various spectroscopic methods, including FT-IR, FT-Raman, and NMR . The synthesis process is often followed by purification and crystallization steps to isolate the desired compound.

Molecular Structure Analysis

The molecular structure of related compounds is usually determined using X-ray crystallography, as seen in the study of N-(2-(N-methylsulfamoyl)phenyl)formamide . This technique allows for precise measurement of bond lengths, angles, and the overall geometry of the molecule. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular orbitals. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the chemical activity of the molecule. For example, the HOMO and LUMO analysis of a similar compound suggested potential reactivity and stability due to hyper-conjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of intramolecular and intermolecular hydrogen bonds, as well as other non-covalent interactions like oxygen-π stacking, can significantly stabilize the crystal structure and affect the compound's properties . The vibrational spectroscopy data, including FT-IR and FT-Raman spectra, provide insights into the functional groups present and their interactions within the molecule .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- The compound and its derivatives are utilized in the synthesis of thiazoles and oxazoles , showcasing their versatility in organic synthesis. Kumar et al. (2013) and Vijay Kumar et al. (2012) have developed efficient methods for synthesizing thiazoles and oxazoles using enamides, including structures similar to the query compound, through chemoselective thionation-cyclization and copper-catalyzed intramolecular cyclization respectively (Kumar et al., 2013); (Vijay Kumar et al., 2012).

Biological Evaluation and Pharmacological Properties

- Novel sulfonamide derivatives have been synthesized for their antimicrobial and carbonic anhydrase inhibitory activities . Bilginer et al. (2019) and Bilginer et al. (2020) explored the carbonic anhydrase inhibitory properties of compounds incorporating sulfamoyl moieties, indicating potential pharmacological applications in managing conditions related to enzyme dysregulation (Bilginer et al., 2019); (Bilginer et al., 2020).

Antimicrobial Applications

- Enamides and similar compounds have been investigated for their antimicrobial properties . Darwish (2014) reported on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant antimicrobial efficacy, which could be relevant for developing new antimicrobial agents (Darwish, 2014).

Synthesis of Heterocycles and Antitubercular Activity

- The compound's framework is beneficial in synthesizing novel heterocycles with potential antitubercular activity . Dighe et al. (2012) synthesized derivatives aiming at tuberculosis treatment, highlighting the compound's role in discovering new antitubercular agents (Dighe et al., 2012).

Propiedades

IUPAC Name |

(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-13H,1H3,(H,20,23)(H,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUZPQSJKAUTFF-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

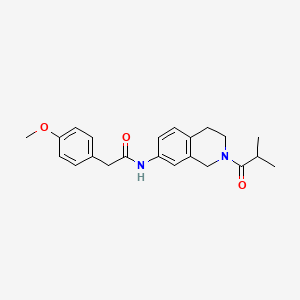

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)

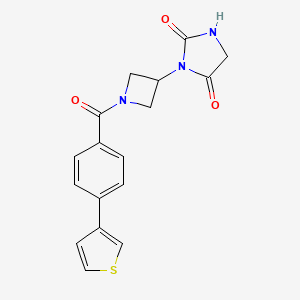

![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)

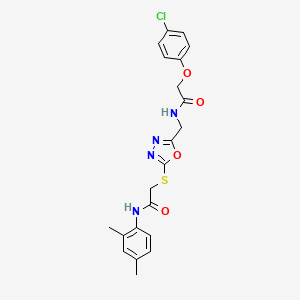

![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)

![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)